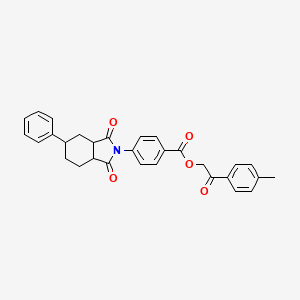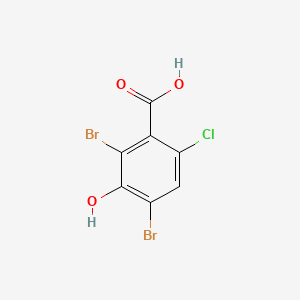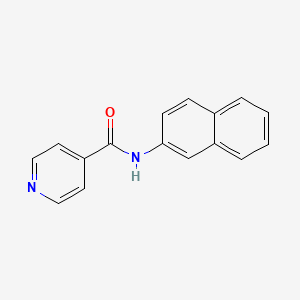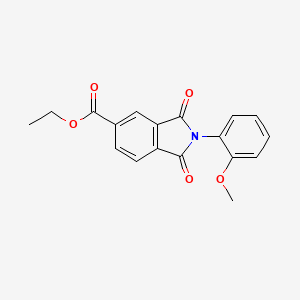![molecular formula C10H12N4O2S B12467051 1,2,3,9-Tetrahydro-3-[[(2S)-tetrahydro-2-furanyl]methyl]-2-thioxo-6H-purin-6-one CAS No. 618913-31-8](/img/structure/B12467051.png)
1,2,3,9-Tetrahydro-3-[[(2S)-tetrahydro-2-furanyl]methyl]-2-thioxo-6H-purin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thioxanthone, commonly referred to as TX-4, is an aromatic ketone known for its unique photophysical properties. It has garnered significant attention in the field of photochemistry due to its high triplet energy and relatively long triplet lifetime. These characteristics make it a powerful photocatalyst, capable of participating in various organic transformations and polymerization reactions .
准备方法
Synthetic Routes and Reaction Conditions
Thioxanthone can be synthesized through several methods. One common approach involves the cyclization of diphenyl ether derivatives in the presence of sulfur. The reaction typically requires high temperatures and a suitable solvent to facilitate the formation of the thioxanthone structure .
Industrial Production Methods
In industrial settings, thioxanthone is produced using large-scale chemical reactors that ensure precise control over reaction conditions. The process involves the use of high-purity reagents and advanced purification techniques to obtain thioxanthone with high yield and purity .
化学反应分析
Types of Reactions
Thioxanthone undergoes various types of chemical reactions, including:
Oxidation: Thioxanthone can be oxidized to form thioxanthone-2-carboxylic acid.
Reduction: It can be reduced to form thioxanthone-2-ol.
Substitution: Thioxanthone can undergo substitution reactions, particularly at the aromatic ring, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions include thioxanthone derivatives with functional groups such as carboxylic acids, alcohols, and halides .
科学研究应用
Thioxanthone has a wide range of applications in scientific research:
作用机制
Thioxanthone exerts its effects primarily through its ability to absorb light and enter an excited triplet state. This excited state allows thioxanthone to participate in energy transfer processes and initiate various photochemical reactions. The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions .
相似化合物的比较
Similar Compounds
Benzophenone: Another aromatic ketone with photophysical properties similar to thioxanthone.
Anthraquinone: Known for its use in dye production and photochemical reactions.
Fluorenone: Used in organic synthesis and photochemistry.
Uniqueness of Thioxanthone
Thioxanthone stands out due to its high triplet energy and long triplet lifetime, which make it particularly effective as a photocatalyst.
属性
CAS 编号 |
618913-31-8 |
|---|---|
分子式 |
C10H12N4O2S |
分子量 |
252.30 g/mol |
IUPAC 名称 |
3-[[(2S)-oxolan-2-yl]methyl]-2-sulfanylidene-7H-purin-6-one |
InChI |
InChI=1S/C10H12N4O2S/c15-9-7-8(12-5-11-7)14(10(17)13-9)4-6-2-1-3-16-6/h5-6H,1-4H2,(H,11,12)(H,13,15,17)/t6-/m0/s1 |
InChI 键 |
RSPDBEVKURKEII-LURJTMIESA-N |
手性 SMILES |
C1C[C@H](OC1)CN2C3=C(C(=O)NC2=S)NC=N3 |
规范 SMILES |
C1CC(OC1)CN2C3=C(C(=O)NC2=S)NC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12466986.png)
![1-methyl-2,3,4,6,7,8-hexahydro-1H-cyclopenta[b][1,8]naphthyridin-5-amine](/img/structure/B12466987.png)

![N-(4-chlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanamide](/img/structure/B12466996.png)
![N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]alaninamide](/img/structure/B12467004.png)
![methyl 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoate](/img/structure/B12467006.png)




![N-Methyl-N-[(1-methyl-1H-benzimidazol-2-YL)-methyl]amine hydrochloride](/img/structure/B12467041.png)

![2-(2,4-dichlorophenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12467046.png)
